molecular formula C14H7Cl2F3O3 B8193836 2',5'-Dichloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

2',5'-Dichloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8193836
M. Wt: 351.1 g/mol
InChI Key: FLFDVMMITARMFY-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound characterized by the presence of dichloro and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of biphenyl derivatives followed by the introduction of trifluoromethoxy and carboxylic acid groups under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and functional group transformations using continuous flow reactors. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, trifluoromethylating agents, and strong bases or acids, depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce extended aromatic systems.

Scientific Research Applications

2’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The dichloro and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a biphenyl.

    2,5-Dichlorobenzotrifluoride: Contains dichloro and trifluoromethyl groups but lacks the carboxylic acid functionality.

    2,6-Dichloro-4-(trifluoromethyl)pyridine: Another pyridine derivative with similar substituents.

Uniqueness

2’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its combination of dichloro, trifluoromethoxy, and carboxylic acid groups on a biphenyl scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3O3/c15-9-1-2-12(16)11(6-9)7-3-8(13(20)21)5-10(4-7)22-14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFDVMMITARMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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